4-(4-(Dimethylamino)butyl)phenylboronic acid
Overview
Description
4-(4-(Dimethylamino)butyl)phenylboronic acid is a chemical compound that features a phenylboronic acid group attached to a butyl chain with a dimethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Dimethylamino)butyl)phenylboronic acid typically involves the following steps:
Boronic Acid Formation: The starting material, phenylboronic acid, is reacted with a suitable boron-containing reagent under controlled conditions.
Butylation: The phenylboronic acid is then subjected to a butylation reaction, where a butyl chain is introduced using an appropriate alkylating agent.
Introduction of Dimethylamino Group: Finally, the dimethylamino group is introduced through a substitution reaction involving a dimethylamine source.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-(4-(Dimethylamino)butyl)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form corresponding boronic alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Various substituted derivatives can be formed through nucleophilic substitution.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-(Dimethylamino)butyl)phenylboronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: In biological research, this compound can be used as a probe or inhibitor in biochemical assays. Its ability to bind to specific biomolecules makes it valuable in studying enzyme activities and interactions.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its boronic acid group can be used to create prodrugs or to modify existing drugs to improve their efficacy and selectivity.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications, including catalysis and surface modification.
Mechanism of Action
The mechanism by which 4-(4-(Dimethylamino)butyl)phenylboronic acid exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, facilitating the formation of carbon-carbon bonds. In biochemical assays, the compound may bind to specific enzymes or receptors, inhibiting their activity.
Molecular Targets and Pathways:
Suzuki-Miyaura Cross-Coupling: Targets carbon-carbon bond formation pathways.
Enzyme Inhibition: Targets specific enzymes involved in biochemical processes.
Comparison with Similar Compounds
Phenylboronic Acid: Similar structure but lacks the dimethylamino and butyl groups.
4-(Dimethylamino)benzaldehyde: Similar dimethylamino group but different functional group.
Boronic Esters: Similar boronic acid functionality but different substituents.
Uniqueness: 4-(4-(Dimethylamino)butyl)phenylboronic acid is unique due to its combination of a phenylboronic acid group, a butyl chain, and a dimethylamino substituent. This combination provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
[4-[4-(dimethylamino)butyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2/c1-14(2)10-4-3-5-11-6-8-12(9-7-11)13(15)16/h6-9,15-16H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDZAJVZZRHRXAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCN(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745409 | |
Record name | {4-[4-(Dimethylamino)butyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
922501-02-8 | |
Record name | {4-[4-(Dimethylamino)butyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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